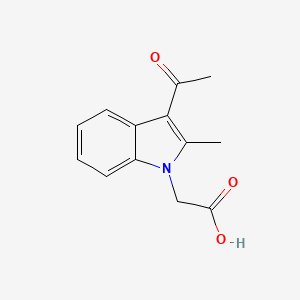

(3-Acetyl-2-methyl-indol-1-yl)-acetic acid

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole scaffold is a cornerstone in modern drug discovery and medicinal chemistry due to its remarkable versatility and presence in a vast number of biologically active molecules. yyu.edu.trontosight.aigoogle.comgoogle.com Its unique electronic properties and the ability to participate in various non-covalent interactions allow indole-containing compounds to bind to a wide range of biological targets, including enzymes and receptors. google.com

The significance of the indole nucleus is underscored by its presence in numerous FDA-approved drugs and natural products with potent pharmacological activities. ontosight.ai These activities span a broad therapeutic spectrum, including:

Anticancer: Indole derivatives are key components of many anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, histone deacetylases (HDACs), and protein kinases. ekb.eg

Anti-inflammatory: The indole structure is found in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Antimicrobial and Antiviral: Many indole alkaloids and synthetic derivatives have demonstrated significant activity against various bacteria, fungi, and viruses. ontosight.ai

Neurological: The indole ring is the core of the neurotransmitter serotonin (B10506) and is featured in drugs targeting the central nervous system.

This wide range of biological activities has cemented the indole scaffold as a critical starting point for the design and synthesis of novel therapeutic agents. yyu.edu.trgoogle.com

Historical Development and Evolution of Indole-1-yl-acetic Acid Derivatives

The exploration of indole-acetic acid derivatives has a rich history, initially driven by the discovery of indole-3-acetic acid (IAA) as a primary plant hormone (auxin). While much of the early research focused on the C3-substituted acetic acid derivatives for their role in plant physiology, interest in N-substituted (position 1) indole acetic acids in medicinal chemistry grew later.

A notable milestone in the investigation of indole-1-yl-acetic acid derivatives for therapeutic purposes was the work in the early 1970s. For instance, a 1972 study published in the Journal of Medicinal Chemistry explored a series of indole-1-acetic acid derivatives as potential anti-inflammatory agents. documentsdelivered.comnih.gov This research was part of a broader effort in that era to develop novel non-steroidal anti-inflammatory drugs, which also led to the development of prominent drugs that, while not N-acetic acid derivatives themselves, highlighted the therapeutic potential of functionalized indoles.

Since then, the synthetic modification of the indole-1-yl-acetic acid scaffold has continued, with researchers exploring the impact of various substituents on the indole ring to modulate biological activity. These studies have investigated derivatives for a range of applications, including their potential as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. The development of synthetic methodologies has allowed for the creation of a vast library of these derivatives, enabling detailed structure-activity relationship (SAR) studies.

Position of (3-Acetyl-2-methyl-indol-1-yl)-acetic acid as a Key Indole Derivative for Research

While extensive research has been conducted on the broader class of indole derivatives, specific, in-depth studies focusing solely on this compound are not widely available in published literature. Its primary role appears to be as a research chemical or a building block for the synthesis of more complex molecules. However, its structural features suggest a significant potential for investigation.

The combination of substituents in this compound makes it an interesting candidate for further research for several reasons:

The 2-methyl group can influence the electronic properties and steric profile of the indole ring, potentially enhancing binding to certain biological targets.

The 3-acetyl group is a common feature in bioactive indole compounds and can serve as a handle for further chemical modifications or participate in hydrogen bonding interactions.

The N-acetic acid moiety introduces a carboxylic acid function, which can impact the molecule's solubility, acidity, and ability to interact with biological targets through ionic or hydrogen bonds.

Given the known biological activities of related 3-acetylindole (B1664109) and indole-1-acetic acid derivatives, it is plausible that this compound could be explored for similar applications, such as in the development of novel anti-inflammatory or enzyme-inhibiting agents. Its primary position in the research landscape is therefore that of a promising, yet underexplored, scaffold for chemical synthesis and biological screening.

Compound Data

Below are tables detailing the available information for this compound and related compounds mentioned in this article.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (3-acetyl-2-methyl-1H-indol-1-yl)acetic acid |

| CAS Number | 717835-22-8 |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-acetyl-2-methylindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-13(9(2)15)10-5-3-4-6-11(10)14(8)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHOPWDTCWYJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathways Involving 3 Acetyl 2 Methyl Indol 1 Yl Acetic Acid

Mechanistic Insights into Indole (B1671886) Ring Formation and Functionalization

The formation of the core 2-methylindole (B41428) scaffold, the precursor to (3-Acetyl-2-methyl-indol-1-yl)-acetic acid, is commonly achieved through classic indole syntheses. The Fischer indole synthesis is one of the most widely used methods for preparing indoles. bhu.ac.in This reaction involves the cyclization of an arylhydrazone under acidic conditions. For the synthesis of a 2-methylindole core, the corresponding phenylhydrazone of acetone (B3395972) would be heated in the presence of a protic or Lewis acid catalyst. bhu.ac.in

The general sequence for producing the title compound involves three primary stages:

Indole Ring Formation : Synthesis of the 2-methylindole core, often via methods like the Fischer, Madelung, or Reissert syntheses. bhu.ac.in

C3-Acylation : Introduction of the acetyl group at the C3 position of the indole ring.

N1-Alkylation : Attachment of the acetic acid moiety to the nitrogen atom of the indole ring.

The functionalization of the indole ring is directed by its electronic properties. The pyrrole (B145914) moiety of indole is electron-rich, making it susceptible to electrophilic substitution. The highest electron density is at the C3 position, rendering it the primary site for electrophilic attack. nih.gov This inherent reactivity is exploited for the regioselective introduction of the acetyl group.

Table 1: Common Synthetic Pathways for Indole Ring Formation

| Synthesis Method | Starting Materials | Conditions | Key Features |

| Fischer Indole Synthesis | Arylhydrazones (from arylhydrazines and ketones/aldehydes) | Protic or Lewis acid (e.g., ZnCl₂, PPA), heat | Most versatile and widely used method; can produce 2,3-disubstituted indoles. bhu.ac.in |

| Madelung Synthesis | N-acyl-o-toluidines | Strong base (e.g., NaNH₂, t-BuOK), high temperature | Suitable for simple indoles; modern variants use milder conditions. bhu.ac.in |

| Reissert Synthesis | o-Nitrotoluene, diethyl oxalate | Base-catalyzed condensation, followed by reductive cyclization | A multi-step process for constructing the indole ring. bhu.ac.in |

Detailed Analysis of N-Alkylation and C-Acylation Mechanisms

C-Acylation at the 3-Position:

The introduction of the acetyl group at the C3 position of the 2-methylindole ring is typically accomplished via a Friedel-Crafts acylation reaction. researchgate.netchemijournal.com This electrophilic aromatic substitution involves reacting the indole with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, InCl₃, ZnCl₂). chemijournal.commdpi.com

The mechanism proceeds as follows:

Formation of the Acylium Ion : The Lewis acid catalyst activates the acylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺).

Electrophilic Attack : The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The positive charge is delocalized over the indole ring system.

Deprotonation : A base (often the Lewis acid-base complex) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acetyl-2-methylindole product. researchgate.net

Due to the high nucleophilicity of the indole C3 position, acylation can sometimes proceed even with less reactive acylating agents or milder catalysts. chemijournal.commdpi.com

N-Alkylation with Acetic Acid Moiety:

The attachment of the acetic acid group to the indole nitrogen (N-alkylation) is typically performed after C3-acylation. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This anion is a potent nucleophile.

The N-alkylation mechanism generally follows an SN2 pathway:

Deprotonation : The 3-acetyl-2-methylindole is treated with a base (e.g., sodium hydride, potassium carbonate) to remove the proton from the N-H bond, generating a nucleophilic indolide anion. nih.govnih.gov

Nucleophilic Substitution : The indolide anion then attacks an alkylating agent containing the acetic acid framework, such as ethyl bromoacetate (B1195939). The attack displaces the bromide leaving group, forming a new N-C bond and yielding ethyl (3-acetyl-2-methyl-indol-1-yl)-acetate.

Hydrolysis : The resulting ester is then hydrolyzed (typically under basic or acidic conditions) to afford the final product, this compound.

The choice of base and solvent is crucial to control the regioselectivity between N-alkylation and potential side reactions at other positions. nih.gov

Rearrangement Reactions and Transformations of Indole Intermediates

During the synthesis of substituted indoles, various rearrangement reactions can occur, particularly under acidic conditions. One notable transformation is the acid-catalyzed rearrangement of 2-acylindoles to the thermodynamically more stable 3-acylindoles. chemijournal.com If the initial acylation were to occur at the C2 position, treatment with an acid like polyphosphoric acid (PPA) at elevated temperatures could induce migration of the acetyl group to the C3 position. researchgate.netchemijournal.com

Indole intermediates can also undergo transformations involving nucleophilic addition and transposition. For instance, certain 3H-indole intermediates can react with other indole molecules in the presence of acid, leading to the formation of bis-indolyl structures through a series of addition, elimination, and migration steps. researchgate.net Another potential transformation is the Wolff rearrangement of a diazoketone precursor, which can be used to form the 3-acetylindole (B1664109) structure under catalysis by rhodium(II) acetate. chemijournal.com

Furthermore, transformations of indole derivatives can be initiated by reactions at other positions. For example, the reaction of 3-(2-nitroethyl)-1H-indoles can be activated towards spirocyclization and subsequent rearrangement to afford 2-(1H-indol-2-yl)acetonitriles, demonstrating the complex cascade transformations that indole intermediates can undergo. nih.gov

Proposed Pathways for Derivatization and Scaffold Modification

The structure of this compound offers several sites for further chemical modification, allowing for the creation of a diverse library of derivatives.

Modifications at the Acetyl Group:

Condensation Reactions : The ketone of the acetyl group is a prime site for condensation reactions. For example, reaction with various aldehydes in the presence of a base can lead to the formation of α,β-unsaturated ketone derivatives (chalcones). thepharmajournal.com

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Conversion to Heterocycles : The 3-acetylindole moiety is a versatile precursor for synthesizing more complex heterocyclic systems, such as pyrazoles, pyridines, or oxazoles, by reacting the acetyl group with appropriate bifunctional reagents. researchgate.netnih.govresearchgate.net

Modifications at the Acetic Acid Group:

Esterification : The carboxylic acid can be readily converted to various esters by reaction with alcohols under acidic catalysis.

Amidation : Reaction with amines, facilitated by coupling agents, can produce a wide range of amide derivatives.

Modifications at the Indole Ring:

Electrophilic Substitution : While the C3 position is occupied, further electrophilic substitution on the benzene (B151609) portion of the indole ring (at C4, C5, C6, or C7) is possible, though it may require harsher conditions. Nitration, for instance, can occur at the C5 position under specific non-acidic conditions. bhu.ac.in

N-H Protection/Modification : For indole precursors where the nitrogen is not yet alkylated, various protecting groups can be introduced, or it can be functionalized with different substituents. researchgate.net

Table 2: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Potential Product Class |

| C3-Acetyl Group | Aldol Condensation | Aromatic aldehydes, base (e.g., NaOH) | Indolyl-chalcones thepharmajournal.com |

| C3-Acetyl Group | Heterocycle Formation | Hydrazine hydrate | Pyrazole derivatives researchgate.net |

| N1-Acetic Acid | Esterification | Alcohol, acid catalyst | Ester derivatives |

| N1-Acetic Acid | Amidation | Amine, coupling agent (e.g., DCC) | Amide derivatives |

| Indole Ring (Benzene) | Electrophilic Substitution | Nitrating agent (e.g., benzoyl nitrate) | Nitroindole derivatives bhu.ac.in |

Computational and Theoretical Studies on 3 Acetyl 2 Methyl Indol 1 Yl Acetic Acid and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying indole (B1671886) derivatives due to its favorable balance of accuracy and computational cost. tandfonline.comniscpr.res.in This method is used to optimize the molecular geometry, calculate the heats of formation, and determine the vibrational frequencies of these compounds. niscpr.res.inresearchgate.net Studies on various indole derivatives commonly employ DFT calculations, often using the B3LYP functional with basis sets like 6-31G, to obtain optimized structures and quantum descriptors. tandfonline.comniscpr.res.inresearchgate.net While specific DFT studies on (3-Acetyl-2-methyl-indol-1-yl)-acetic acid are not extensively detailed in the available literature, the established methodologies for its analogs provide a clear framework for how its properties would be computationally investigated. For instance, DFT has been successfully applied to perform Quantitative Structure-Activity Relationship (QSAR) modeling of indole derivatives to design new drugs with specific biological activities. tandfonline.com

Table 1: Representative DFT Methodologies Applied to Indole Derivatives

| Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-31G(d) | Optimized geometry, quantum descriptors for QSAR | tandfonline.com |

| DFT/B3LYP | 6-31G | Heats of formation via isodesmic reactions | niscpr.res.in |

| DFT (BLYP, B3LYP, etc.) | 6-31G** | Equilibrium geometries, harmonic force fields, vibrational frequencies | researchgate.net |

The electronic properties of a molecule are crucial determinants of its chemical reactivity and biological interactions. DFT calculations are frequently used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from these calculations. An MEP map illustrates the charge distribution across a molecule, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions such as hydrogen bonding. researchgate.netresearchgate.net For indole derivatives, MEP maps reveal the electrostatic potential around the heterocyclic ring system, which can be significantly influenced by various substituents. researchgate.net The presence of an ion-pair near the indole ring, for example, can significantly alter the polarization of the π-system. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend computational analysis from single molecules to their behavior in complex biological environments, providing insights into their dynamic nature and interactions with biomolecular targets.

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can fit into the active site of a protein or receptor. For indole-acetic acid derivatives, a key feature is the conformational flexibility of the acetic acid side chain relative to the indole ring. unicamp.br This orientation is typically defined by torsion angles. unicamp.br Computational studies on analogs like 1H-indole-3-acetic acid (IAA) have utilized methods such as the MMFF94 force field and ab initio calculations to perform conformational searches and identify low-energy conformers. unicamp.brsrce.hr Such analyses are crucial for understanding structure-activity relationships, as different conformations can lead to variations in biological activity. unicamp.br

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jocpr.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions.

For analogs of this compound, docking studies have been performed against a variety of biomolecular targets to explore their therapeutic potential. For example, indole-3-acetic acid has been docked into the active site of horseradish peroxidase to investigate its role as a potential anticancer agent. nih.gov Similarly, other indole acetic acid derivatives have been studied as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov These studies typically report a binding energy or docking score, which estimates the binding affinity, and identify key amino acid residues involved in forming hydrogen bonds and hydrophobic interactions with the ligand. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Indole Acetic Acid Analogs

| Ligand/Analog | Biomolecular Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Horseradish Peroxidase (HRP) | Binding at the exposed heme edge; H-bonds with ARG38, HIS42; hydrophobic interactions. | nih.gov |

| 1-Indole acetic acid | Aldose Reductase | Higher inhibitory efficacy than the 3-indole isomer due to stronger electrostatic interaction with NADP+. | nih.gov |

| Indole-3-acetic acid (IAA) | Various proteins related to diminished ovarian reserve | Strong binding affinity (less than -5 kcal/mol) to core gene targets. | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding pose. nih.gov

A study on the interaction between indole-3-acetic acid (IAA) and horseradish peroxidase (HRP) utilized MD simulations to validate the docking results. nih.gov The simulations confirmed the stability of the HRP/IAA complex and provided a more detailed understanding of the interactions. It was shown that hydrogen bonds with residues ARG38 and HIS42, along with hydrophobic interactions with Phe68, Gly69, Leu138, Pro139, Pro141, and Phe179, were crucial for stabilizing the complex. nih.gov Such simulations are vital for confirming the viability of a ligand's binding mode and provide a foundation for designing new therapeutic agents with improved efficacy. nih.gov

In Silico Approaches to Structure-Based Design and Lead Optimization

While specific computational and theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been the subject of significant in silico research. These studies on analogous compounds provide a robust framework for understanding how computational tools can be leveraged for the structure-based design and lead optimization of this specific molecule. Key methodologies include molecular docking to predict binding affinities and interactions with biological targets, and Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structures with biological activities.

Molecular docking simulations are a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target protein. For indole analogs, these studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, in silico design and molecular docking of 2-methyl indole derivatives have identified potential aromatase inhibitors for breast cancer therapy. In one such study, a designed ligand exhibited a strong binding affinity of -7.5 kcal/mol with the aromatase active site (PDB: 3S7S), forming multiple hydrogen bonds and showing superior interaction compared to a reference inhibitor. ijcrt.org Similarly, docking studies on other indole-based heterocyclic scaffolds have revealed potent antimicrobial agents by predicting their interaction with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC). One lead compound from this series showed a minimum binding energy of -11.5 Kcal/mol against MurC. nih.gov

These computational predictions are crucial for lead optimization, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. The binding energies and interaction patterns derived from docking studies provide critical insights into how modifications to the this compound scaffold could enhance potency and selectivity.

| Indole Analog Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Designed 2-Methyl Indole Derivative | Aromatase (PDB: 3S7S) | -7.5 | ijcrt.org |

| Indole-based Heterocycle (Compound 9) | MurC Ligase | -11.5 | nih.gov |

| Indole-based Heterocycle (Compound 9) | Human Lanosterol 14α-demethylase | -8.5 | nih.gov |

| Coumarin-Indole Hybrid (Compound 4d) | α-glucosidase | -9.08 | nih.gov |

| 3-Ethyl-1H-Indole Derivative (Compound IIb) | COX-2 | -11.35 | ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) modeling represents another powerful in silico tool for lead optimization. QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For indole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. In a study targeting the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and MAO-A enzyme, a 3D-QSAR model was built and validated. nih.gov The model showed strong predictive power, with internal (q²) and external (r²ncv) validation parameters indicating its robustness. nih.gov

Such models are invaluable for lead optimization as they can predict the activity of novel, unsynthesized analogs. By analyzing the contour maps generated from CoMFA and CoMSIA, medicinal chemists can identify which regions of the lead molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, thereby guiding the design of more potent derivatives. For example, atom-based 3D-QSAR models for indole and isatin (B1672199) derivatives as Aβ anti-aggregating agents have been developed with acceptable predictive statistics (q² = 0.596, r²ext = 0.695), complementing pharmacophore models and guiding the prospective design of new molecules. mdpi.com

| QSAR Model | Internal Validation (q²) | External Validation (r²ncv) | Reference |

|---|---|---|---|

| CoMFA | 0.625 | 0.967 | nih.gov |

| CoMSIA | 0.523 | 0.959 | nih.gov |

By applying these established in silico approaches—molecular docking to refine structure-based design and QSAR to guide lead optimization—the therapeutic potential of this compound could be systematically explored and enhanced for a variety of biological targets.

Structure Activity Relationship Sar Studies for Mechanistic Insights

Identification of Key Structural Motifs within (3-Acetyl-2-methyl-indol-1-yl)-acetic acid Essential for Molecular Interactions

The specific substitution pattern on this indole (B1671886) core is crucial for its activity. The three primary motifs are:

The Acetyl Group at the C-3 Position: This group introduces a key hydrogen bond acceptor and influences the electronic distribution of the indole ring.

The Methyl Group at the C-2 Position: This substituent adds steric bulk and modifies the lipophilicity of the molecule.

The Acetic Acid Moiety at the N-1 Position: This acidic side chain is critical for forming ionic bonds and strong hydrogen bonds, significantly impacting target recognition and pharmacokinetic properties.

The spatial arrangement and interplay of these three motifs define the compound's three-dimensional shape and its capacity for specific molecular interactions.

Impact of Substituent Variations on Specific Binding Events

Systematic modification of the substituents on the indole scaffold allows for a detailed exploration of their roles in specific binding events.

The acetyl group at the C-3 position is a significant feature of the molecule. As an electron-withdrawing group, it modulates the electron density of the indole ring system. The carbonyl oxygen of the acetyl group acts as a potent hydrogen bond acceptor, a critical feature for anchoring the molecule within a target's binding site. Studies on various 3-acetylindole (B1664109) derivatives have demonstrated their broad spectrum of biological activities, often attributed to the reactivity and interaction potential of this group. researchgate.net The presence of this group is fundamental for orienting the molecule and establishing specific polar contacts with amino acid residues like arginine, lysine, or histidine in a protein pocket.

Table 1: Properties of the C-3 Acetyl Group

| Property | Description | Potential Interaction Type |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Modulation of indole ring π-system |

| Polarity | Polar, contains carbonyl group | Dipole-dipole interactions |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Hydrogen bonds with donor groups (e.g., -NH, -OH) |

The acetic acid side chain attached to the indole nitrogen (N-1) is arguably one of the most critical features for target recognition. At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This negative charge is crucial for forming strong ionic interactions, or salt bridges, with positively charged amino acid residues (e.g., arginine, lysine) on a biological target.

This moiety is also a powerful hydrogen bond donor (via the hydroxyl group) and acceptor (via both oxygens). This dual nature allows for the formation of multiple, specific hydrogen bonds, which are vital for high-affinity binding. The N-1 position of the indole ring is a common site for substitution in bioactive molecules, and studies have shown that modifying this position can dramatically alter activity. acs.org For instance, the presence of a substituent at N-1 can prevent certain metabolic pathways or antioxidant mechanisms like the Hydrogen Atom Transfer (HAT) mechanism, which relies on the availability of the N-H proton. nih.gov

Table 2: Interaction Potential of the N-1 Acetic Acid Moiety

| Feature | State at Physiological pH | Primary Interaction | Example Target Residue |

|---|---|---|---|

| Carboxylate Group | Anionic (-COO⁻) | Ionic Bonding (Salt Bridge) | Arginine, Lysine |

| Carbonyl Oxygen | Partial Negative Charge | Hydrogen Bond Acceptor | Serine, Threonine |

| Hydroxyl Proton | Acidic | Hydrogen Bond Donor | Aspartate, Glutamate |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For indole derivatives, QSAR has been successfully employed to predict activities and guide the synthesis of new, more potent molecules. nih.govmdpi.com

While a specific QSAR model for this compound is not detailed in the available literature, a typical approach would involve generating a series of analogs by varying the substituents at the C-2, C-3, and N-1 positions, as well as on the benzene (B151609) portion of the indole ring. The biological activity of these analogs would be measured, and a model would be built using various molecular descriptors.

Relevant descriptors for a QSAR study of this compound class would include:

Electronic Descriptors: Such as Hammett constants or atomic charges, to quantify the effects of electron-withdrawing/donating groups.

Steric Descriptors: Like molar refractivity or Taft steric parameters, to model the size and shape of substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP) or ClogP, to describe the lipophilicity of the molecule.

Topological Descriptors: Which describe molecular connectivity and branching.

The resulting QSAR equation would provide a mathematical model to predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources.

Table 3: Common Descriptors for QSAR Modeling of Indole Derivatives

| Descriptor Class | Example Descriptor | Property Modeled |

|---|---|---|

| Electronic | Partial Atomic Charges | Electrostatic interaction potential |

| Steric | Molecular Volume | Fit within a binding site |

| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions |

| Topological | Wiener Index | Molecular size and shape |

| Quantum Chemical | HOMO/LUMO energies | Chemical reactivity |

Mechanistic Investigations of 3 Acetyl 2 Methyl Indol 1 Yl Acetic Acid Interactions with Biological Systems

Studies on Enzymatic Target Interactions

No specific studies detailing the interactions of (3-Acetyl-2-methyl-indol-1-yl)-acetic acid with enzymatic targets were identified. Research on related indole (B1671886) compounds suggests that the indole scaffold can interact with a variety of enzymes, but direct evidence for the specified compound is absent.

Enzyme Inhibition Kinetics and Mechanistic Pathways

There is no available data on the enzyme inhibition kinetics or the mechanistic pathways through which this compound may act as an enzyme inhibitor.

Allosteric Modulation and Active Site Binding Analysis

No studies were found that investigated the potential for this compound to act as an allosteric modulator or to bind directly to the active site of any enzyme.

Molecular Recognition with Receptor Systems (in vitro)

Information regarding the molecular recognition of this compound with any receptor system is not available in the reviewed literature.

Binding Affinity and Specificity Profiling

There are no published studies that profile the binding affinity or specificity of this compound for any biological receptors.

Ligand-Receptor Complex Formation Studies

No research detailing the formation of a ligand-receptor complex between this compound and any receptor has been reported.

Advanced Analytical and Spectroscopic Techniques in Research on 3 Acetyl 2 Methyl Indol 1 Yl Acetic Acid

High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), frequently coupled with liquid chromatography (LC-HRMS), is a cornerstone technique for identifying the metabolites of (3-Acetyl-2-methyl-indol-1-yl)-acetic acid. This method provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments, which is crucial for distinguishing between metabolites with very similar masses.

In metabolic studies, the parent compound is introduced to a biological system, and subsequent samples are analyzed. The mass spectrometer detects the parent compound and any new, related chemical species. For this compound, expected metabolic transformations include oxidation, conjugation, and degradation of the side chains.

Key Research Findings:

Oxidative Metabolites: Studies on related indole-3-acetic acid derivatives have shown that oxidation is a common metabolic pathway. upsc.se HRMS can identify hydroxylated metabolites by detecting a mass shift corresponding to the addition of one or more oxygen atoms. For example, the spectra of oxidized indole-3-acetic acid derivatives are often characterized by the presence of a strong response at m/z 146, which represents an oxygenated quinolinium ion, and the absence of the typical m/z 130 quinolinium ion. upsc.se

Conjugates: The carboxylic acid moiety is a prime site for conjugation with amino acids or sugars. LC-HRMS analysis can identify these conjugates by detecting mass increases corresponding to specific moieties like glycine, aspartic acid, or glucose. nih.govnih.gov The fragmentation patterns in tandem MS (MS/MS) experiments provide further structural confirmation by showing characteristic losses of the conjugating group.

Fragmentation Analysis: The fragmentation of the parent molecule and its metabolites provides structural insights. For indole (B1671886) derivatives, characteristic fragments include the quinolinium ion (m/z 130) and ions resulting from the cleavage of the acetic acid side chain. upsc.se By comparing the fragmentation patterns of the parent compound with those of its potential metabolites, researchers can pinpoint the exact site of metabolic modification.

A typical workflow involves separating the extracted metabolites using reversed-phase high-performance liquid chromatography and then introducing them into the mass spectrometer. upsc.senih.govnih.gov Full-scan positive ion mass spectra are acquired to identify potential metabolites, which are then subjected to daughter ion scans for structural elucidation. upsc.se

| Metabolic Pathway | Mass Change | Expected Metabolite of this compound | Key Fragment Ions (Hypothetical) |

|---|---|---|---|

| Hydroxylation | +15.99 Da | Hydroxy-(3-acetyl-2-methyl-indol-1-yl)-acetic acid | Parent ion, oxygenated quinolinium ion |

| Glycine Conjugation | +57.02 Da | N-((3-Acetyl-2-methyl-indol-1-yl)-acetyl)-glycine | Parent ion, loss of glycine, quinolinium ion |

| Aspartic Acid Conjugation | +115.03 Da | N-((3-Acetyl-2-methyl-indol-1-yl)-acetyl)-aspartic acid | Parent ion, loss of aspartic acid, quinolinium ion |

| Decarboxylation | -43.99 Da | 1-(1-Acetyl-2-methyl-1H-indol-3-yl)ethanone | Parent ion, quinolinium ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the solution-state structure and dynamics of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's conformational preferences and its interactions with other molecules.

A key structural feature of many N-substituted indole derivatives is the potential for hindered rotation around the N-C and other single bonds, leading to the existence of multiple stable conformations (rotamers) in solution. scielo.br

Research Applications:

Conformational Equilibrium: The ¹H and ¹³C NMR spectra of the compound at room temperature may show two distinct sets of signals for certain nuclei. scielo.br This indicates a slow interchange between different conformations on the NMR timescale, often attributed to restricted rotation around the N-CH₂ bond of the acetic acid group. The relative integration of these signals can be used to determine the population of each conformer.

Structural Elucidation: 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals in the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can confirm the connectivity between the indole ring, the acetyl group, and the acetic acid side chain.

Interaction Studies: NMR is highly sensitive to the local chemical environment. When this compound interacts with a binding partner (e.g., a protein or receptor), changes in the chemical shifts and line widths of specific NMR signals can be observed. These changes, known as chemical shift perturbations, can be used to map the binding interface and determine the affinity of the interaction.

| NMR Experiment | Information Obtained | Relevance to the Compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, signal integration | Detects conformational isomers, determines relative populations |

| ¹³C NMR | Carbon chemical shifts | Confirms the presence of distinct conformers and the carbon backbone structure |

| 2D COSY | ¹H-¹H spin-spin coupling correlations | Identifies protons on adjacent carbons, aiding in side-chain assignments |

| 2D HSQC/HMBC | ¹H-¹³C single and multiple bond correlations | Unambiguously assigns all proton and carbon signals; confirms molecular structure |

| NOESY/ROESY | Through-space proton-proton correlations | Determines the spatial proximity of protons, elucidating 3D structure and preferred conformations |

X-ray Crystallography for Molecular Structure Determination and Co-crystal Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine the precise spatial arrangement of its atoms, as well as bond lengths, bond angles, and torsional angles.

This technique is crucial for validating the molecular structure and understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. growingscience.comresearchgate.net

Key Structural Insights:

Molecular Geometry: The analysis reveals the planarity of the indole ring and the specific orientations of the acetyl and acetic acid substituents. For example, in related indole structures, the dihedral angle between the indole ring and other attached ring systems can be precisely determined. nih.gov

Intermolecular Interactions: A primary focus of crystallographic studies on carboxylic acids is the analysis of hydrogen bonding. It is common for carboxylic acid groups to form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. nih.gov The analysis would also reveal other potential interactions, such as C-H···O or π-π stacking, which stabilize the crystal lattice.

Co-crystal Analysis: X-ray crystallography is also used to analyze co-crystals, where this compound is crystallized with another molecule (a co-former). This is often done to modify the physicochemical properties of a compound. The analysis would reveal the specific hydrogen bonding or other non-covalent interactions between the compound and the co-former.

| Parameter | Example Value (from related structures) | Significance |

|---|---|---|

| Crystal System | Triclinic growingscience.comnih.gov or Monoclinic mdpi.com | Describes the basic symmetry of the unit cell |

| Space Group | P-1 mdpi.com or P1 growingscience.com | Defines the symmetry operations within the unit cell |

| Unit Cell Dimensions (a, b, c) | a = 8.53 Å, b = 10.01 Å, c = 11.08 Å nih.gov | Defines the size and shape of the repeating unit |

| Unit Cell Angles (α, β, γ) | α = 109.2°, β = 106.2°, γ = 101.8° nih.gov | Defines the angles of the repeating unit |

| Hydrogen Bond Distance (O-H···O) | 2.679 Å nih.gov | Indicates the strength and nature of intermolecular interactions |

Advanced Chromatographic Methods for Purification and Quantitative Analysis in Complex Mixtures

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for the separation, purification, and quantification of this compound from complex matrices such as reaction mixtures, biological fluids, or environmental samples. mdpi.comcsic.es

These methods offer high resolution, sensitivity, and reproducibility. The choice of column, mobile phase, and detector is optimized to achieve the best separation and detection of the target analyte. mdpi.com

Methodological Aspects:

Separation: Reversed-phase chromatography is the most common mode used for indole derivatives. A C18 stationary phase is typically employed with a mobile phase consisting of an aqueous component (often with an acid modifier like acetic or formic acid to control the ionization of the carboxylic acid group) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comcsic.es

Detection: Several detection methods can be used depending on the application:

UV Detection: The indole ring possesses a strong chromophore, making UV detection a robust and widely applicable method. Detection is often performed at wavelengths around 269 nm or 280 nm. mdpi.com

Fluorescence Detection: The natural fluorescence of the indole ring allows for highly sensitive and selective detection. csic.es

Mass Spectrometry (LC-MS): As discussed in section 7.1, coupling HPLC with MS provides the highest selectivity and allows for simultaneous quantification and structural confirmation. upsc.se

Quantitative Analysis: For quantification, a calibration curve is constructed using standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. This approach is used to measure the compound's levels in pharmacokinetic studies or to monitor its concentration in environmental samples. mdpi.comcsic.es

Application of Spectroscopic Methods for Real-Time Interaction Monitoring

Spectroscopic techniques that can measure changes in molecular properties in real-time are valuable for studying the kinetics of interactions involving this compound. These methods allow researchers to monitor binding events or chemical reactions as they happen, without the need to stop the reaction and isolate intermediates.

Techniques and Applications:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution. nih.gov By focusing on the infrared absorption bands of specific functional groups, one can track their transformation over time. For this compound, the carbonyl stretching vibrations of the acetyl group (~1650-1700 cm⁻¹) and the carboxylic acid group (~1700-1750 cm⁻¹) are excellent probes. Any reaction or binding event that perturbs these groups will cause a shift in the position or intensity of their corresponding IR bands, which can be monitored continuously. nih.gov

UV-Visible Spectroscopy: This method can be used to monitor interactions that cause a change in the electronic environment of the indole chromophore. mdpi.com Binding to a protein or another molecule can alter the absorption spectrum of the indole ring. By monitoring the absorbance at a specific wavelength over time, the kinetics of the binding process can be determined.

Fluorescence Spectroscopy: As the indole moiety is fluorescent, changes in its fluorescence emission (intensity, wavelength, or polarization) upon interaction with a binding partner can be monitored in real-time. This is a highly sensitive method for studying binding kinetics and conformational changes. mdpi.com

These real-time monitoring techniques provide dynamic information that is complementary to the static structural data obtained from methods like NMR and X-ray crystallography, offering a more complete picture of the compound's behavior.

Future Research Directions and Unexplored Avenues for 3 Acetyl 2 Methyl Indol 1 Yl Acetic Acid

Novel Synthetic Methodologies for Enhanced Structural Diversity

To thoroughly investigate the potential of (3-Acetyl-2-methyl-indol-1-yl)-acetic acid, the synthesis of a diverse library of analogues is a critical first step. This would enable comprehensive structure-activity relationship (SAR) studies. Modern synthetic techniques offer efficient and versatile routes to achieve this structural diversity.

Future efforts should move beyond traditional synthesis in favor of advanced methods such as microwave-assisted organic synthesis (MAOS) . MAOS has been shown to drastically reduce reaction times, increase yields, and improve product purity in the synthesis of various indole (B1671886) derivatives, including N-substituted and 3-acylated indoles. mdpi.comtandfonline.commdpi.com For instance, microwave-assisted regioselective acylation and palladium-catalyzed cyclization reactions have been successfully employed for related indole structures. mdpi.commdpi.com

Furthermore, the implementation of one-pot, multi-component reactions could streamline the synthesis of complex analogues. tandfonline.comnih.gov These strategies enhance efficiency by combining several synthetic steps into a single operation without isolating intermediates. Exploring alternative and milder acylation methods is also a promising avenue. Traditional N-acylation often relies on reactive acyl chlorides, which can have poor functional group tolerance. beilstein-journals.org Newer methods, such as the chemoselective N-acylation of indoles using more stable thioesters as the acyl source or the direct acylation with carboxylic acids catalyzed by boric acid, could be adapted for this scaffold, allowing for the incorporation of a wider range of functional groups. beilstein-journals.orgclockss.org

These advanced synthetic strategies would facilitate the rapid generation of a chemical library with variations at the acetyl group, the methyl group, the acetic acid side chain, and on the benzene (B151609) ring of the indole core, providing a robust platform for future biological screening.

Advanced Computational Approaches for De Novo Design and Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. espublisher.com For this compound, a systematic computational workflow could guide the synthesis of new derivatives with enhanced potency and selectivity.

The initial phase would involve creating a virtual library of analogues and predicting their pharmacokinetic properties using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling . mdpi.com This early-stage screening helps to prioritize compounds with drug-like characteristics. Subsequently, Quantitative Structure-Activity Relationship (QSAR) studies can be performed once initial biological activity data is available. QSAR models establish a mathematical correlation between the chemical structure of the compounds and their biological activity, providing insights into the key structural features required for potency. scispace.com

Given the structural similarities to known bioactive molecules, molecular docking studies could be employed to screen the compound and its virtual analogues against a panel of potential biological targets. For example, various indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), aromatase, and protein kinases, or act as antagonists for receptors like the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). espublisher.comfrontiersin.orgnih.gov Docking simulations can predict the binding poses and affinities of these molecules within the active sites of such targets, helping to prioritize the most promising compound-target pairs for experimental validation. mdpi.comresearchgate.net For the most promising hits, molecular dynamics (MD) simulations can provide a deeper understanding of the stability and dynamics of the ligand-receptor complex over time. researchgate.net

These computational approaches can efficiently guide the rational design of new derivatives, optimizing their interactions with a chosen biological target and ultimately reducing the time and cost associated with drug development. espublisher.com

Identification of Underexplored Mechanistic Biological Targets and Pathways

The biological activity of this compound is currently uncharacterized. A crucial future direction is the systematic screening of this compound and its derivatives to identify novel biological targets and mechanisms of action. The diverse activities of structurally related indole compounds provide a logical starting point for this exploration.

One promising area of investigation is in inflammatory diseases. Many indole acetic acid derivatives function as CRTH2 antagonists . nih.gov The CRTH2 receptor is activated by prostaglandin D2 and plays a significant role in allergic inflammation, making it a key target for conditions like asthma and allergic rhinitis. dovepress.comfrontiersin.org Screening for activity against this receptor is a high-priority avenue.

The broad therapeutic potential of indole derivatives suggests a multitude of other possible targets. researchgate.netnih.gov These include:

Anticancer targets : Indole-based compounds are known to inhibit protein kinases, tubulin polymerization, and histone deacetylases, all of which are critical targets in oncology. nih.gov Additionally, enzymes like aromatase, involved in estrogen biosynthesis, are targets for hormone-dependent cancers and have been successfully inhibited by indole derivatives. frontiersin.org

Neurodegenerative targets : In the context of neurodegenerative diseases, indole structures have been developed as inhibitors of enzymes like monoamine oxidase B (MAO-B). mdpi.com

Antimicrobial applications : The 3-acylindole motif has been associated with antifungal activity against significant plant pathogens. mdpi.com The core indole scaffold is also present in compounds with antibacterial and antiparasitic effects. researchgate.net

Metabolic regulation : Indole-3-acetic acid (IAA), a metabolite produced by gut microbiota, has been shown to have anti-inflammatory, hepatoprotective, and enteroprotective effects, suggesting roles in metabolic and inflammatory disorders. nih.gov

A comprehensive screening strategy, employing both biochemical and cell-based assays against a panel of these targets, could rapidly identify the primary biological activity of the this compound scaffold and pave the way for further mechanistic studies.

Development of Chemical Probes and Tools for Mechanistic Biology Studies

Once a primary biological target for this compound or one of its potent analogues is identified, the next step is to elucidate its precise role in cellular pathways. The development of chemical probes is an essential strategy for achieving this. mskcc.org A chemical probe is a modified version of a bioactive small molecule designed to investigate and manipulate protein function within the native cellular environment. mskcc.org

The development process would involve:

SAR-Guided Design : Identifying a position on the molecule where a linker can be attached without significantly diminishing its biological activity. This is typically guided by SAR data and molecular docking models.

Synthesis : Synthetically attaching a linker to the selected position, followed by conjugation to a reporter tag.

Reporter Tag Conjugation : The choice of tag depends on the intended application.

Fluorescent Probes : Attaching a fluorophore (e.g., BODIPY, fluorescein) allows for direct visualization of the target protein's localization and dynamics within cells using techniques like fluorescence microscopy and flow cytometry. nih.govresearchgate.net

Affinity Probes : Conjugating the molecule to an affinity tag like biotin enables affinity purification-mass spectrometry (AP-MS). This powerful technique involves using the biotinylated probe to "pull down" its direct protein target along with any interacting partners from a cell lysate, allowing for the identification of the target protein and the characterization of its associated protein complex. mskcc.org

These chemical biology tools would be invaluable for validating the molecular target, mapping its interaction network, and dissecting the downstream signaling pathways modulated by this compound, providing a deep mechanistic understanding of its biological effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic and unbiased understanding of the cellular response to this compound, a systems biology approach using multi-omics data integration is a powerful future direction. nih.govnashbio.com This involves simultaneously analyzing changes across multiple molecular layers—such as the transcriptome, proteome, and metabolome—following treatment with the compound.

A typical workflow would involve treating a relevant cell model (e.g., an immune cell line for an anti-inflammatory compound or a cancer cell line for an anticancer agent) with the compound and collecting samples for:

Transcriptomics : To measure changes in gene expression (mRNA levels).

Proteomics : To quantify changes in protein abundance and post-translational modifications.

Metabolomics : To profile changes in small-molecule metabolites. nih.gov

The integration of these large datasets provides a comprehensive snapshot of the cellular state. By applying statistical and network-based analysis methods, it is possible to identify entire biological pathways and processes that are significantly perturbed by the compound. nih.govmdpi.comnih.gov This approach offers several key advantages:

Mechanism of Action Elucidation : It can reveal the compound's mechanism even if the primary molecular target is unknown by identifying the most affected cellular pathways. researchgate.net

Target Validation : If a target is hypothesized, multi-omics can confirm downstream pathway modulation consistent with the target's known function.

Off-Target Effect Identification : It can uncover unintended effects on other pathways, which is critical for predicting potential toxicity. nashbio.com

Biomarker Discovery : The analysis can identify specific genes, proteins, or metabolites whose changes are robustly associated with the compound's activity, serving as potential biomarkers for monitoring therapeutic response.

By integrating multi-omics data, researchers can build a comprehensive model of the biological impact of this compound, providing profound insights that are often missed when studying a single molecular endpoint. nih.gov

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3-Acetyl-2-methyl-indol-1-yl)-acetic acid?

- Methodological Answer : The compound can be synthesized via acylation of indole derivatives. A common approach involves reacting 2-methylindole with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions to introduce the acetyl group. Subsequent functionalization with acetic acid derivatives can yield the target compound. For example, esterification of intermediates with acetic acid under acidic catalysis (e.g., concentrated H₂SO₄) followed by neutralization and purification via solvent extraction is effective .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).

- NMR (¹H and ¹³C) : To resolve methyl (δ 2.1–2.5 ppm), acetyl (δ 2.3–2.6 ppm), and indole aromatic protons (δ 7.0–8.0 ppm).

- FT-Raman : To validate vibrational modes of the indole core and acetic acid moiety.

Cross-referencing experimental spectra with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water if the compound reacts exothermically with moisture .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer : Conflicting data may arise from tautomerism or crystallographic packing effects . To resolve this:

- Perform variable-temperature NMR to assess dynamic equilibria (e.g., keto-enol tautomerism).

- Use X-ray crystallography to determine solid-state conformation and compare with solution-phase data.

- Validate via DFT calculations to model electronic environments and predict chemical shifts .

Q. What strategies optimize the synthesis of this compound for higher yields?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation reactions.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Reaction Monitoring : Employ TLC or in-situ FT-IR to track reaction progress and minimize side products.

- Scale-Up : Transition from batch to continuous flow reactors for consistent temperature control and reduced byproduct formation .

Q. How can computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina to identify binding affinities.

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles.

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites and redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.